![molecular formula C11H11N3O2 B2711090 N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide CAS No. 2034602-65-6](/img/structure/B2711090.png)
N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide
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Overview
Description
“N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Molecular Structure Analysis
The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52(14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that derivatives of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide exhibit significant antibacterial and antimycobacterial activities. For instance, compounds synthesized with the thienopyrimidinone ring and substituted amido or imino side chains have shown notable effectiveness against various microbial strains including Escherichia coli, S. typhi, S. aureus, B. subtilis, M. tuberculosis, and M. avium. These findings suggest the potential of these compounds as antimicrobial agents, with specific derivatives displaying potent antimicrobial properties (Chambhare et al., 2003).
Synthesis and Transformation
The synthesis and transformation of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide derivatives have been explored, leading to the development of novel compounds with potential biological activities. Acid-catalyzed transformations of related compounds have resulted in the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives. These synthetic processes and the resulting compounds are of interest for further pharmacological evaluation (Stroganova et al., 2016).
Antiprotozoal and Anticancer Activities
Further studies have investigated the antiprotozoal and anticancer potentials of furan-2-carboxamide derivatives. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, closely related to N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide, have exhibited strong DNA affinities and promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as therapeutic agents for diseases such as trypanosomiasis and malaria (Ismail et al., 2004).
DNA Binding and Molecular Recognition
The interaction of furan-2-carboxamide derivatives with DNA has been a subject of interest due to their potential applications in molecular recognition and as therapeutic agents. For example, the incorporation of a furan amino acid into the scaffold of a DNA-binding hairpin polyamide has shown to enhance the stabilization of duplex DNA and discrimination of noncognate sequences. This research provides insights into the design of DNA-targeted therapies and molecular diagnostics (Muzikar et al., 2011).
Future Directions
While specific future directions for “N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide” are not mentioned in the search results, the study of similar compounds indicates that they have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
It’s known that furan derivatives have a broad spectrum of biological activities , and pyrimidine derivatives have been found to bind with high affinity to multiple receptors
Mode of Action
Furan and pyrimidine derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Furan and pyrimidine derivatives are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways . More research is needed to elucidate the specific pathways impacted by this compound.
Result of Action
Furan and pyrimidine derivatives are known to exhibit a range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels
properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(10-2-1-5-16-10)14-4-3-9-6-12-8-13-7-9/h1-2,5-8H,3-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULKPBIVIFNUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide |
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